![molecular formula C11H13N3O2S B2478362 Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 923747-62-0](/img/structure/B2478362.png)

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

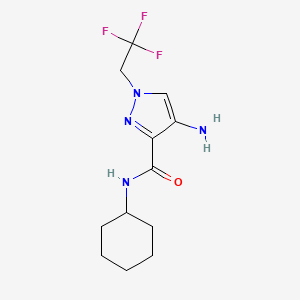

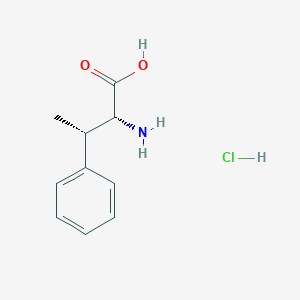

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C11H13N3O2S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes two fused rings: a pyrimidine ring and a thieno ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thieno ring is a five-membered ring with a sulfur atom .Scientific Research Applications

Anti-Proliferative Properties

Thienopyrimidines, which include Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate, have shown anti-proliferative properties in in vitro breast cancer models . The compounds were tested on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary epithelial cells). The most toxic to MCF-7 was thienopyrimidine 3 with IC 50 13.42 μg/mL (IC 50 0.045 μM), followed by compound 4 (IC 50 28.89 μg/mL or IC 50 0.11 μM) .

Cytotoxicity and Phototoxicity

The tested compounds, including Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate, were found to be not cytotoxic or phototoxic, making them suitable for further studies on their anti-proliferative and anti-tumor properties .

Effects on Cell Cycle Progression

These compounds have been found to affect the cell cycle progression of ER-negative MDA-MB-231 and ER-positive MCF-7 cell lines .

Antiviral Properties

Condensed pyrimidines, which include Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate, are key structural fragments of antiviral agents . The Dimroth rearrangement is used in the synthesis of these compounds .

Neuroprotection and Anti-Inflammatory Activity

Pyrimidine and its derivatives have shown neuroprotection and anti-inflammatory activity on human microglia and neuronal cell model .

Anticancer Activity

Pyrimidine and its derivatives have been proven to have anticancer activity .

Mechanism of Action

Target of Action

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a structural analog of quinazolines . It has been studied for its anti-proliferative properties, particularly against breast cancer cells

Mode of Action

The compound interacts with its targets, leading to changes in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary epithelial cells)

Biochemical Pathways

The compound likely affects biochemical pathways related to cell proliferation and growth. In studies, it has been shown to cause cell cycle arrest in the G2 stage for MDA-MB-231 cells, while arrest in G1 was detected for the estrogen (ER)-positive MCF-7 cell line . This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting cell proliferation.

Pharmacokinetics

Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is a decrease in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells . The most toxic to MCF-7 was a related compound with IC 50 13.42 μg/mL (IC 50 0.045 μM), followed by another compound (IC 50 28.89 μg/mL or IC 50 0.11 μM) .

Action Environment

The action of Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a process used in the synthesis of structurally diverse triazolopyrimidines, is known to be influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups . .

properties

IUPAC Name |

ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDWYJFDWFUGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | |

CAS RN |

923747-62-0 |

Source

|

| Record name | ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)

![N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2478286.png)

![2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2478292.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2478295.png)

![ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478297.png)

![(3,3-Difluorocyclobutyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2478298.png)

![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2478301.png)